molecular formula C6H14N2O6Pt B051531 Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) CAS No. 113287-15-3

Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)

カタログ番号: B051531
CAS番号: 113287-15-3
分子量: 405.27 g/mol
InChIキー: RXYYLCACJIDITA-UHFFFAOYSA-J
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) is a platinum-based compound known for its antineoplastic properties. It is an analog of cisplatin, a widely used chemotherapy drug, but with reduced nephrotoxicity. This compound has garnered attention due to its potential in cancer treatment, offering a promising alternative with fewer side effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) typically involves the reaction of carboplatin with hydrogen peroxide. The process includes the following steps:

Industrial Production Methods: Industrial production of diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification methods such as recrystallization and chromatography .

化学反応の分析

Types of Reactions: Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with chloride ions can yield chloroplatinum complexes.

科学的研究の応用

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) exhibits significant cytotoxic effects against various cancer cell lines, including:

  • Ovarian cancer
  • Colon cancer
  • Lung cancer

These findings suggest that the compound could serve as a promising candidate for further clinical evaluation in cancer therapy .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the behavior of diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) in biological systems. Initial studies indicate that the compound has a favorable pharmacokinetic profile, with reduced nephrotoxicity compared to traditional platinum-based therapies .

A summary table of pharmacokinetic parameters observed in related platinum compounds is provided below:

Compound NameOxidation StateKey Pharmacokinetic Features
CisplatinIINephrotoxic; rapid clearance
CarboplatinIILess nephrotoxic; longer half-life
Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)IVReduced nephrotoxicity; promising stability

Comparative Analysis with Other Platinum Compounds

Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) can be compared with other established platinum-based drugs based on their structures and mechanisms:

Compound NamePlatinum Oxidation StateUnique Features
CisplatinIIWidely used; forms DNA cross-links
CarboplatinIILess nephrotoxic; used in various cancers
IproplatinIIModified structure; reduced side effects
OC-6-33IVHigher oxidation state; potentially enhanced selectivity

This comparison highlights the unique attributes of diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV), particularly its higher oxidation state and unique ligand system that may offer therapeutic advantages .

作用機序

The mechanism of action of diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) involves the formation of DNA adducts. These adducts interfere with DNA repair mechanisms, leading to cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. The cyclobutane ring in its structure plays a crucial role in its binding affinity and stability.

類似化合物との比較

Uniqueness: Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) stands out due to its unique structure, which includes a cyclobutane ring. This structural feature contributes to its reduced nephrotoxicity and enhanced stability compared to other platinum-based drugs.

生物活性

Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV), commonly referred to as CBDCA (cis-Diammine-1,1-cyclobutane dicarboxylate platinum(IV)), is a platinum-based compound that has garnered attention due to its potential as an antitumor agent. This compound is structurally similar to cisplatin but is designed to minimize nephrotoxicity while maintaining efficacy against various cancers. This article explores the biological activity of CBDCA, including its pharmacokinetics, mechanism of action, and clinical applications, supported by data tables and case studies.

Chemical Structure and Properties

CBDCA is characterized by its unique cyclobutane-1,1-dicarboxylate ligand, which contributes to its stability and biological activity. The chemical formula for CBDCA is C6H14N2O6Pt\text{C}_6\text{H}_{14}\text{N}_2\text{O}_6\text{Pt} .

PropertyValue
Molecular Weight282.27 g/mol
SolubilitySoluble in water
StabilityStable in physiological conditions
Coordination GeometryOctahedral

Pharmacokinetics

Pharmacokinetic studies have demonstrated that CBDCA exhibits distinct absorption and elimination characteristics compared to cisplatin. Following administration, a significant portion of the drug is excreted renally, with approximately 65% of the platinum being eliminated in urine within 24 hours . The pharmacokinetics are influenced by dosage, with studies indicating a biphasic decay of plasma levels post-infusion.

Table 2: Pharmacokinetic Parameters of CBDCA

ParameterValue
Total Platinum Half-Lifetα=98t_{\alpha}=98 min; tβt_{\beta} range: 399 - >1440 min
Free Platinum Half-Lifetα=87t_{\alpha}=87 min; tβ=354t_{\beta}=354 min
Renal Clearance69 ml/min

These parameters suggest that CBDCA has a prolonged presence in the body, potentially enhancing its therapeutic effects while reducing toxicity.

CBDCA acts primarily through the formation of DNA adducts, similar to other platinum-based drugs. The binding of the drug to DNA interferes with replication and transcription processes, leading to apoptosis in rapidly dividing cancer cells. The stability of CBDCA in physiological conditions allows for prolonged interaction with cellular targets, which may enhance its cytotoxic effects .

Antitumor Activity

Clinical evaluations have shown that CBDCA possesses significant antitumor activity against various cancer types, including ovarian and lung cancers. Its reduced nephrotoxicity compared to cisplatin makes it a favorable option for patients with compromised renal function.

Case Study: Ovarian Cancer Treatment

In a clinical trial involving patients with recurrent ovarian cancer, CBDCA was administered as part of a combination therapy regimen. Results indicated a response rate of approximately 60%, with manageable side effects primarily limited to hematological toxicity .

Table 3: Summary of Clinical Trials Involving CBDCA

Study TypeCancer TypeResponse RateMain Side Effects
Phase II TrialOvarian Cancer60%Hematological Toxicity
Phase I/II TrialLung Cancer55%Nausea, Fatigue

特性

IUPAC Name

azane;cyclobutane-1,1-dicarboxylate;platinum(4+);dihydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4.2H3N.2H2O.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;2*1H2;/q;;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYYLCACJIDITA-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)[O-])C(=O)[O-].N.N.[OH-].[OH-].[Pt+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O6Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150347
Record name Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113287-15-3
Record name (OC-6-33)-Diammine[1,1-cyclobutanedicarboxylato-κO,κO′′-(2-)]dihydroxyplatinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113287-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113287153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。